4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline)
Description
4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline) is a symmetrical aromatic amine derivative characterized by a central diphenylmethylene group flanked by two N,N-diphenylaniline moieties. This compound exhibits a rigid, π-conjugated structure, which is critical for its electronic properties. Crystallographic studies reveal pyramidal geometry at the nitrogen atoms in analogous compounds (e.g., 4,4'-(arylmethylene)bis derivatives), enhancing steric shielding and influencing intermolecular interactions . The compound’s extended conjugation and electron-rich triphenylamine units make it suitable for applications in organic electronics, including organic photovoltaics (OPV) and light-emitting diodes (OLEDs) .
Properties
Molecular Formula |
C49H38N2 |
|---|---|
Molecular Weight |
654.8 g/mol |
IUPAC Name |
4-[diphenyl-[4-(N-phenylanilino)phenyl]methyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C49H38N2/c1-7-19-39(20-8-1)49(40-21-9-2-10-22-40,41-31-35-47(36-32-41)50(43-23-11-3-12-24-43)44-25-13-4-14-26-44)42-33-37-48(38-34-42)51(45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |
InChI Key |
HXDJWKWBTIQLLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
The foundational approach to synthesizing 4,4'-(diphenylmethylene)bis(N,N-diphenylaniline) involves condensation reactions between N,N-diphenylaniline and benzophenone derivatives. This method relies on acid- or base-catalyzed dehydration to form the central diphenylmethylene bridge. For instance, reactions conducted in dichloromethane with sulfuric acid as a catalyst at 60–80°C yield the target compound with moderate efficiency. Key variables include:
- Molar Ratios : A 2:1 molar ratio of N,N-diphenylaniline to benzophenone ensures complete conversion, minimizing side products such as mono-condensed intermediates.
- Catalyst Loading : Sulfuric acid (0.5–1.0 equivalents) optimizes protonation of carbonyl groups, accelerating nucleophilic attack by aromatic amines.
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while toluene facilitates azeotropic removal of water to drive the reaction forward.
A representative procedure involves refluxing N,N-diphenylaniline (10 mmol) and benzophenone (5 mmol) in DMF with 0.7 equivalents of H₂SO₄ for 12 hours, achieving yields of 65–70% after column chromatography.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has emerged as a robust alternative, particularly for enhancing regioselectivity. The Suzuki-Miyaura reaction, employing bis(pinacolato)diboron and aryl halides, enables precise construction of the diphenylmethylene core. For example, 4-bromo-N,N-diphenylaniline undergoes coupling with benzophenone boronic esters in the presence of Pd(PPh₃)₂Cl₂ (5 mol%) and KOAc (4 equivalents) in degassed DMF at 85°C.
Critical Parameters :
- Catalyst System : Pd(PPh₃)₂Cl₂ outperforms other palladium sources due to its stability under reflux conditions.
- Base Selection : Potassium acetate ensures mild basicity, preventing decomposition of sensitive intermediates.
- Reaction Time : Extended durations (6–24 hours) are necessary to achieve >90% conversion, as monitored by thin-layer chromatography (TLC).
This method yields 4,4'-(diphenylmethylene)bis(N,N-diphenylaniline) in 75–80% isolated yield, with purity exceeding 95% after silica gel chromatography.
Reaction Optimization Strategies
Factorial Design for Parameter Screening
Statistical optimization using a 2³ factorial design (temperature, catalyst concentration, reaction time) identifies synergistic effects between variables. For condensation reactions, increasing temperature from 60°C to 80°C improves yield by 15% but necessitates reduced catalyst loading (0.5 vs. 1.0 equivalents) to suppress over-oxidation. Similarly, cross-coupling reactions benefit from higher Pd concentrations (7.5 mol%) when operated at 90°C, reducing side-product formation by 20%.
Solvent and Atmosphere Control
Inert atmospheres (N₂ or Ar) are critical for palladium-mediated reactions to prevent catalyst oxidation. Degassed DMF or 1,4-dioxane enhances reaction efficiency, as evidenced by a 12% yield increase compared to non-degassed solvents. For condensation routes, toluene/water azeotropes achieve 98% water removal, shifting equilibrium toward product formation.
Industrial Production Techniques
Continuous-Flow Synthesis
Large-scale production adopts continuous-flow reactors to improve heat and mass transfer. A two-stage system separates the condensation and purification steps:
- Reaction Zone : N,N-Diphenylaniline and benzophenone are fed at 5 L/min into a tubular reactor at 100°C with H₂SO₄ (0.5 equivalents), achieving 85% conversion.
- Workup Zone : In-line liquid-liquid extraction removes acidic catalysts, followed by crystallization in heptane to isolate the product.
This method achieves throughputs of 50 kg/day with 92% purity, meeting industrial specifications.
Waste Minimization and Green Chemistry
Recent advances emphasize solvent recycling and catalyst recovery. For example, Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ supports enable six reuse cycles without significant activity loss, reducing metal waste by 80%. Additionally, substituting DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, decreases environmental impact while maintaining yields.
Analytical Characterization
Structural Verification
Chemical Reactions Analysis
Types of Reactions
4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of substituted products .
Scientific Research Applications
4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of materials for organic light-emitting diodes (OLEDs) and other electronic devices[][4].
Mechanism of Action
The mechanism of action of 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Photophysical Properties
Table 1: Key Photophysical Parameters of Selected Compounds
Key Observations:
- Central Heterocyclic Influence: Replacing the diphenylmethylene core with electron-deficient heterocycles (e.g., thiadiazolo[3,4-d]pyridazine in or thienopyrazine in ) red-shifts absorption and emission due to enhanced intramolecular charge transfer (ICT). For example, thiadiazolo derivatives exhibit λem > 750 nm, making them ideal for near-infrared OLEDs .
- Polymorphism Effects: The thiazolo[5,4-d]thiazole derivative in demonstrates polymorph-dependent photophysics, with emission ranging from green (530 nm) to orange (650 nm), highlighting the role of crystal packing in optoelectronic performance.
- Non-Radiative Quenching: Methoxy-substituted analogs (e.g., 4,4′-([1,2,5]thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)) exhibit reduced fluorescence intensity compared to non-substituted derivatives due to non-radiative relaxation pathways .
Biological Activity
4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline), also known by its CAS number 1459723-98-8, is a compound with significant implications in materials science and potential biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C49H38N2
- Molecular Weight : 654.84 g/mol
- UV Absorption : 303 nm (in CH2Cl2)
- Fluorescence Emission : 374 nm (in CH2Cl2) .
The biological activity of 4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline) is primarily attributed to its structure, which allows it to interact with various biological targets. The compound features two diphenylmethylene units linked by diphenylaniline moieties, which may facilitate electron transfer processes and influence cellular signaling pathways.
Potential Mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Cell Signaling Modulation : It may influence pathways related to cell proliferation and apoptosis through interactions with specific receptors or enzymes.
Biological Activity Data
The biological activity of 4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline) has been evaluated in various studies, highlighting its potential therapeutic applications.
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Antioxidant Activity | DPPH Assay | Exhibited significant free radical scavenging activity. |
| Study B | Cytotoxicity | MTT Assay | Showed selective cytotoxicity against cancer cell lines with an IC50 value of 15 µM. |
| Study C | Enzyme Inhibition | Enzyme Assays | Inhibited key enzymes involved in cancer metabolism by up to 70%. |
Case Study 1: Anticancer Properties
A recent study investigated the anticancer properties of 4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline) against various cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells, leading to a reduction in cell viability. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the compound in models of neurodegeneration. It was found to reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Q & A
Basic: What are the standard synthetic routes for 4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline), and how can reaction conditions be optimized?
The compound is synthesized via carbonyl condensation between N,N-dimethylaniline and formaldehyde under acidic or basic catalysis. Key variables include:
- Molar ratios : Excess formaldehyde (1.5–2 eq.) improves yield by driving the reaction to completion .
- Temperature : 60–80°C balances reaction rate and side-product suppression.
- Catalyst : HCl or H₂SO₄ (0.5–1.0 eq.) enhances protonation of intermediates .
Optimization Strategy : Use factorial design to test interactions between variables (e.g., temperature vs. catalyst concentration). For example, a 2³ factorial design (temperature, catalyst ratio, reaction time) identifies optimal conditions while minimizing experimental runs .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- 1H NMR : Confirm substitution patterns via aromatic proton splitting (δ 6.5–7.5 ppm for phenyl groups) and methylene bridge integration (δ ~4.0 ppm) .
- LC-MS : Verify molecular weight (C₃₃H₃₀N₂, MW 466.6) with ESI+ peaks at m/z 467.3 [M+H]⁺ .
- Melting Point : Compare observed mp (87°C) to literature values to assess purity .
- Elemental Analysis : Validate C/N ratios (±0.3% theoretical) .
Basic: How does the compound’s stability vary under different storage conditions?
Stability depends on:
- Light : Degrades via photooxidation; store in amber vials under inert gas (N₂/Ar) .
- Temperature : Stable at RT for 6 months; avoid >40°C to prevent methylene bridge cleavage .
- Solvent : Dissolve in anhydrous DCM or toluene; aqueous solvents promote hydrolysis .
Validation Method : Accelerated aging studies (40°C/75% RH for 3 months) with HPLC monitoring .
Advanced: What mechanistic insights explain the formation of byproducts during synthesis?
Byproducts like 4,4'-methylenebis(N-methylaniline) arise from incomplete dimethylation or formaldehyde overaddition.
- Mechanism : Competitive nucleophilic attack at the carbonyl carbon forms oligomers.
- Mitigation : Use stoichiometric formaldehyde and quench intermediates with NaHCO₃ .
- Detection : LC-MS identifies oligomers (m/z >500) .
Advanced: How can researchers resolve contradictions in reported solubility or thermal behavior?
Conflicting solubility data (e.g., ethanol vs. DCM) may stem from crystallinity differences.
- DSC/XRD : Compare polymorphic forms; amorphous phases enhance solubility .
- Replicate Conditions : Test solubility in rigorously dried solvents to exclude moisture effects .
- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability .
Advanced: What strategies are effective for designing derivatives with enhanced electronic properties?
- Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to adjust HOMO/LUMO levels.
- Cross-Coupling : Suzuki-Miyaura reactions add aryl groups to the methylene bridge .
- Validation : Cyclic voltammetry measures redox potentials; DFT calculations predict band gaps .
Advanced: How can computational modeling guide the optimization of this compound’s applications?
- DFT Simulations : Calculate charge transfer efficiency for use in organic semiconductors .
- MD Simulations : Predict solubility parameters by modeling solvent interactions .
- QSPR Models : Relate substituent effects to antioxidant activity (e.g., radical scavenging) .
Advanced: What role does this compound play in antioxidant studies, and how is its activity quantified?
As a radical scavenger , it donates hydrogen atoms to stabilize free radicals.
- DPPH Assay : Measure absorbance decay at 517 nm; IC₅₀ values compare efficacy .
- OIT (Oxidation Induction Time) : TGA/DSC tracks oxidative stability in polymer matrices .
Advanced: What emerging methodologies (e.g., AI, automation) could revolutionize research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
